2-Amino-3-bromo-4-chlorobenzoic acid
Overview
Description
2-Amino-3-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound and its functional groups .
Mode of Action
Benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a wide range of biochemical processes . They can influence the activity of enzymes, alter cell signaling pathways, and affect the synthesis and degradation of various biomolecules .
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effects .
Result of Action
The compound’s interactions with its targets can lead to a variety of cellular responses, potentially influencing cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-bromo-4-chlorobenzoic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method is the bromination of 2-Amino-4-chlorobenzoic acid using bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents (e.g., bromine, chlorine) and catalysts (e.g., iron, aluminum chloride).
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Amino-3-bromo-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Comparison with Similar Compounds
2-Amino-3-bromo-4-chlorobenzoic acid can be compared with other halogenated benzoic acids, such as:
2-Amino-4-bromo-3-fluorobenzoic acid: Similar in structure but with a fluorine atom instead of chlorine, which can affect its reactivity and applications.
3-Amino-2,5-dichlorobenzoic acid: Contains two chlorine atoms and an amino group, offering different substitution patterns and reactivity.
The unique combination of amino, bromo, and chloro groups in this compound makes it distinct from these similar compounds, providing specific advantages in certain chemical reactions and applications.
Properties
IUPAC Name |
2-amino-3-bromo-4-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGUTMWHZMCGGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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